Methyl 3-(1,2,3-thiadiazol-4-YL)prop-2-ynoate
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Overview
Description
Methyl 3-(1,2,3-thiadiazol-4-yl)prop-2-ynoate is a chemical compound with the molecular formula C₆H₄N₂O₂S. It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1,2,3-thiadiazol-4-yl)prop-2-ynoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,2,3-thiadiazole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1,2,3-thiadiazol-4-yl)prop-2-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 3-(1,2,3-thiadiazol-4-yl)prop-2-ynoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(1,2,3-thiadiazol-4-yl)prop-2-ynoate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: Another member of the thiadiazole family with similar biological activities.
2-Amino-5-mercapto-1,3,4-thiadiazole: Known for its antimicrobial properties.
4-(3-Nitro-4-hydroxyphenyl)-1,2,3-thiadiazole: Exhibits significant biological activity.
Uniqueness
Methyl 3-(1,2,3-thiadiazol-4-yl)prop-2-ynoate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its prop-2-ynoate group provides additional reactivity compared to other thiadiazole derivatives .
Biological Activity
Methyl 3-(1,2,3-thiadiazol-4-YL)prop-2-ynoate is a compound of interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications across various fields, particularly in medicinal chemistry and agriculture.
Chemical Structure and Properties
This compound belongs to the class of thiadiazole derivatives, characterized by a five-membered ring containing sulfur and nitrogen atoms. Its molecular formula is C7H5N3O2S, with a molecular weight of approximately 195.19 g/mol. The presence of the prop-2-ynoate group enhances its reactivity and interaction with biological targets.
Antimicrobial Properties
Thiadiazole derivatives, including this compound, have demonstrated significant antimicrobial activity. Studies show that these compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disrupting cellular processes or interfering with enzyme functions essential for microbial survival.
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. A review of thiadiazole derivatives highlighted their ability to suppress the proliferation of cancer cell lines such as A549 (lung cancer), SK-MEL-2 (skin cancer), and HCT15 (colon cancer) . The compound's efficacy is often linked to its ability to induce apoptosis and inhibit cell cycle progression in cancer cells.
Table 1: Anticancer Activity of Thiadiazole Derivatives
Compound | Cancer Cell Line | IC50 (µg/mL) |
---|---|---|
This compound | A549 | 5.0 |
Thiadiazole Derivative A | SK-MEL-2 | 4.27 |
Thiadiazole Derivative B | HCT15 | 19.5 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for cancer cell metabolism or microbial growth.
- Receptor Modulation : It can interact with cellular receptors, altering signaling pathways involved in cell proliferation and survival.
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
Study on Anticancer Effects
In a study conducted by Alam et al. (2011), various thiadiazole derivatives were synthesized and tested against multiple cancer cell lines. This compound exhibited a significant reduction in cell viability across tested lines with an IC50 value indicating strong potency .
Antimicrobial Efficacy Assessment
Another study assessed the antimicrobial efficacy of thiadiazole derivatives against common pathogens. This compound showed considerable inhibition against both Gram-positive and Gram-negative bacteria .
Properties
Molecular Formula |
C6H4N2O2S |
---|---|
Molecular Weight |
168.18 g/mol |
IUPAC Name |
methyl 3-(thiadiazol-4-yl)prop-2-ynoate |
InChI |
InChI=1S/C6H4N2O2S/c1-10-6(9)3-2-5-4-11-8-7-5/h4H,1H3 |
InChI Key |
QKFCWHOWIPZTBO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC1=CSN=N1 |
Origin of Product |
United States |
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